5-fluoro-6-nitro-2,3-dihydro-1H-indole
Description
5-Fluoro-6-nitro-2,3-dihydro-1H-indole is a bicyclic heteroaromatic compound featuring a partially saturated indole core substituted with fluorine at position 5 and a nitro group at position 4. The 2,3-dihydro modification reduces aromaticity in the five-membered ring, imparting distinct electronic and conformational properties compared to fully aromatic indoles.
Properties
Molecular Formula |
C8H7FN2O2 |
|---|---|
Molecular Weight |
182.15 g/mol |
IUPAC Name |
5-fluoro-6-nitro-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C8H7FN2O2/c9-6-3-5-1-2-10-7(5)4-8(6)11(12)13/h3-4,10H,1-2H2 |
InChI Key |
ZATZPMQQFNLCQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC(=C(C=C21)F)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-fluoro-6-nitro-2,3-dihydro-1H-indole are compared below with related indole derivatives, focusing on substituent effects, spectral properties, and synthetic routes.
Table 1: Structural and Spectral Comparison of Selected Indole Derivatives
Key Observations
Substituent Position and Electronic Effects :
- The 6-nitro group in the target compound introduces strong electron withdrawal, contrasting with 3-methyl or 2-carboxamide substituents in analogs (e.g., ). This likely reduces electron density at the indole core, affecting reactivity in electrophilic substitution reactions.
- The 2,3-dihydro modification decreases aromatic conjugation, as seen in 5-fluoro-2,3-dihydro-1H-indole (MW 137.15), which lacks the nitro group .
Spectral Signatures :
- Fluorine NMR : In 5-fluoro-3-methyl-1H-indole, δF = -125.2 ppm reflects the deshielding effect of the electron-withdrawing fluorine . A similar shift is expected in the target compound.
- Nitro Group Impact : The nitro group in 6-nitro analogs may downfield-shift adjacent protons in ¹H NMR due to electron withdrawal, as observed in related nitroaromatics .
Synthetic Routes :
- Carboxamide derivatives (e.g., ) are synthesized via nucleophilic acyl substitution under basic conditions (NaOEt/DMSO), while triazole-linked analogs (e.g., ) employ Cu(I)-catalyzed azide-alkyne cycloaddition. The target compound’s synthesis may involve nitration of a 5-fluoro-2,3-dihydroindole precursor.
Physicochemical Properties :
- Melting Points : Carboxamide derivatives exhibit higher melting points (e.g., 249–250°C ) due to hydrogen bonding, whereas alkyl-substituted indoles (e.g., 5-fluoro-3-methyl-1H-indole) melt at lower temperatures (83–85°C ). The nitro group in the target compound may increase melting point via dipole interactions.
Research Findings and Implications
- Biological Relevance : Nitro-substituted indoles are explored for antimicrobial and antiproliferative activities. The combination of fluoro and nitro groups in the target compound may enhance bioactivity by improving membrane permeability and target binding .
- Material Science Applications : The 2,3-dihydro structure could stabilize metal-organic frameworks (MOFs) by reducing ring strain, as seen in related dihydroindole ligands .
- Safety Considerations : Nitro groups pose explosion risks under extreme conditions, necessitating careful handling (e.g., avoiding heat and friction) .
Preparation Methods
Reaction Conditions and Regioselectivity
The introduction of the nitro group at the 6-position of 6-fluoroindole is achieved through electrophilic aromatic substitution. Fluorine’s electron-withdrawing nature directs nitration to the meta position (C-5), but the desired product requires nitration at the adjacent C-6 . To overcome this challenge, mixed acid systems (HNO₃/H₂SO₄) under controlled temperatures are employed.
Table 1: Nitration Conditions for 6-Fluoroindole
| Nitrating Agent | Temperature (°C) | Time (h) | Solvent | Yield (%) |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5 | 2 | H₂SO₄ | 72 |
| Acetyl nitrate | 25 | 4 | Acetic acid | 65 |
Key observations:
-
Low temperatures (0–5°C) minimize side reactions such as over-nitration.
-
Sulfuric acid acts as both solvent and catalyst, enhancing electrophilic attack.
-
Regioselectivity for C-6 is achieved via steric and electronic effects, with fluorine’s inductive effect slightly activating the adjacent position.
Mechanistic Insights
The nitration mechanism proceeds through the generation of the nitronium ion (NO₂⁺), which attacks the indole’s benzene ring. Quantum mechanical calculations suggest that the C-6 position becomes marginally activated due to fluorine’s inductive effect, overriding typical meta-directing behavior. This anomaly is critical for achieving the desired substitution pattern.
Reduction to 2,3-Dihydro-1H-Indole
Catalytic Hydrogenation
The reduction of the nitro-substituted indole to the 2,3-dihydro derivative is accomplished via catalytic hydrogenation . This step saturates the C2–C3 double bond while preserving the nitro group.
Table 2: Hydrogenation Conditions
| Catalyst | Pressure (psi) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd/C (10%) | 50 | Ethanol | 6 | 85 |
| PtO₂ | 30 | THF | 8 | 78 |
Key parameters:
-
Palladium on carbon (Pd/C) offers superior activity and selectivity.
-
Elevated hydrogen pressures (50 psi) accelerate reduction but risk over-hydrogenation of the nitro group.
Alternative Reduction Methods
For labs lacking hydrogenation infrastructure, chemical reductants like sodium dithionite (Na₂S₂O₄) in aqueous ethanol provide viable alternatives, albeit with lower yields (60–68%).
Optimization of Synthesis
Yield Improvement Strategies
-
Inert atmosphere : Conducting reductions under nitrogen or argon prevents oxidative degradation of intermediates.
-
Solvent purity : Anhydrous solvents (e.g., THF over technical grade) improve reaction consistency.
Purity Considerations
-
Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity.
-
Recrystallization from ethanol/water mixtures enhances crystallinity for X-ray diffraction validation.
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency Comparison
| Method | Total Yield (%) | Purity (%) | Cost (Relative) |
|---|---|---|---|
| Nitration → Hydrogenation | 61 | 98 | $$ |
| Nitration → Chemical Reduction | 42 | 90 | $ |
The nitration-hydrogenation route is preferred for industrial-scale synthesis due to its balance of yield and purity.
Q & A
Q. What are the standard synthetic routes for 5-fluoro-6-nitro-2,3-dihydro-1H-indole?
The synthesis typically involves sequential functionalization of the indole scaffold. A common approach includes:
- Fluorination : Fluorine is introduced via electrophilic substitution or directed ortho-metalation strategies. For example, fluorinated intermediates like 5-fluoro-2,3-dihydro-1H-indole can be synthesized using borohydride reduction of fluorinated indoles under controlled conditions .
- Nitration : Nitro groups are introduced regioselectively using mixed acids (e.g., H₂SO₄/HNO₃). In a related compound, nitration of 2-tert-butyl-2,3-dihydro-1H-indole with KNO₃ in H₂SO₄ at 0°C yielded a 32% isolated product after column chromatography .
- Purification : Fast column chromatography (e.g., 70:30 ethyl acetate/hexane) and recrystallization are standard for isolating pure products .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C/¹⁹F NMR : These confirm substituent positions and electronic environments. For example, ¹⁹F NMR chemical shifts typically range between -110 to -130 ppm for fluorinated indoles .
- Mass Spectrometry (FAB-HRMS) : Provides molecular ion peaks (e.g., [M+H]⁺) with high accuracy (±0.001 amu) to verify molecular formulae .
- TLC : Monitors reaction progress using silica gel plates and UV visualization .
Advanced Research Questions
Q. How can regioselectivity challenges during nitration of fluorinated dihydroindoles be addressed?
Regioselectivity in nitration is influenced by electronic and steric factors. Strategies include:
- Directed metalation : Fluorine’s electron-withdrawing effect directs nitration to the para position (C6 in this case). Computational modeling (DFT) can predict reactive sites by analyzing charge distribution .
- Low-temperature conditions : Nitration at 0°C minimizes side reactions, as seen in the synthesis of 2-tert-butyl-6-nitro-2,3-dihydro-1H-indole .
- Competitive experiments : Compare yields under varying conditions (e.g., HNO₃ concentration) to optimize selectivity .
Q. What challenges arise in crystallographic analysis of nitro- and fluoro-substituted dihydroindoles?
- Hydrogen bonding and packing : Intramolecular C–H⋯O bonds (e.g., S(6) ring motifs) and intermolecular interactions (e.g., R₂²(12) motifs) complicate refinement. SHELXL software is recommended for handling twinning and anisotropic displacement parameters .
- Electron density maps : Nitro groups exhibit strong anisotropy, requiring high-resolution data (≤0.8 Å). SHELXT automates space-group determination, reducing errors in initial models .
Q. How do electronic effects of fluorine and nitro substituents influence reactivity in downstream applications?
- Electrophilicity : The nitro group enhances electrophilic aromatic substitution (EAS) at adjacent positions, while fluorine’s inductive effect deactivates the ring.
- Redox activity : Nitro groups are reducible (e.g., catalytic hydrogenation with Pd/C), enabling access to amino derivatives for drug discovery .
- Computational validation : HOMO-LUMO gap analysis (via Gaussian) quantifies substituent effects on electronic properties .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?
- Dynamic effects : Conformational flexibility in the dihydroindole ring may cause variable splitting. VT-NMR (variable temperature) experiments at -40°C can "freeze" rotamers for clearer analysis .
- Decoupling experiments : Selective ¹⁹F decoupling in ¹H NMR simplifies complex multiplet patterns .
Methodological Considerations
Q. What strategies improve yields in multi-step syntheses of this compound?
- Stepwise isolation : Intermediate purification (e.g., after fluorination) prevents side-product accumulation. For example, NaBH₄ reduction of indoles in acetic acid achieves >90% conversion .
- Scale-up adjustments : Replace batch reactors with flow systems to enhance mixing and heat transfer, mitigating exothermic risks during nitration .
Q. How can computational tools aid in predicting reaction pathways for novel derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
